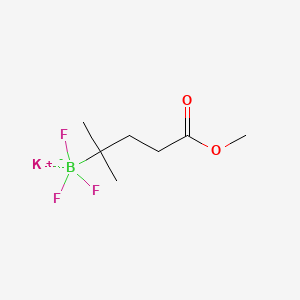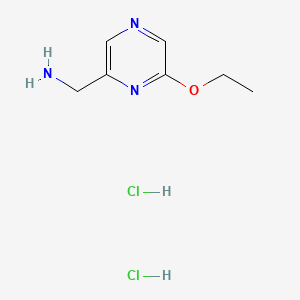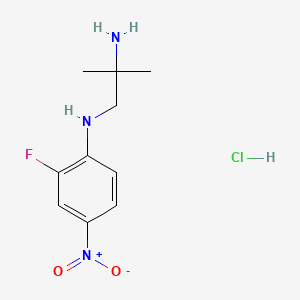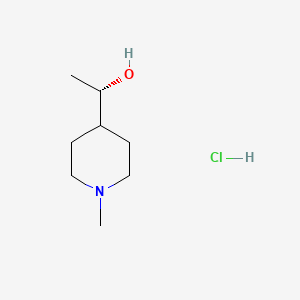
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride, also known as (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl, is a synthetic compound that is used for a variety of scientific applications. It is a chiral compound with a molecular weight of 192.63 g/mol, and is a white crystalline solid at room temperature. It has a melting point of 158-160 °C and a boiling point of 197-199 °C. (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is most commonly used as a reagent in organic synthesis, and is also used in the synthesis of other compounds.
Applications De Recherche Scientifique
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as well as a starting material for the synthesis of other compounds. It is also used in the synthesis of chiral compounds, which are important in the field of medicinal chemistry. In addition, (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is used in the synthesis of fluorescent dyes, which are used in biological and chemical research.
Mécanisme D'action
The mechanism of action of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is not fully understood. However, it is believed to act as a proton donor in the presence of a strong base, such as sodium hydride. This proton donation allows the compound to react with other molecules, such as ethyl chloroformate, which is used in the synthesis of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl are not well understood. However, it is believed to be non-toxic and non-irritating to the skin and eyes. It is also believed to be non-carcinogenic and non-mutagenic.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is that it is relatively easy to synthesize and can be used in a variety of scientific research applications. Additionally, it is non-toxic and non-irritating, making it a safe reagent to use in laboratory experiments. However, it is important to note that the compound has a low solubility in water, making it difficult to use in certain types of experiments.
Orientations Futures
The future of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is promising. Further research is needed to better understand its biochemical and physiological effects, as well as its potential applications in medicinal chemistry. Additionally, research is needed to explore new methods of synthesis and to develop new uses for the compound. Additionally, research is needed to explore the potential of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl as a chiral catalyst, as well as its potential for use in drug development. Finally, research is needed to explore the potential of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl as a fluorescent dye.
Méthodes De Synthèse
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl can be synthesized using several different methods. One of the most common methods is the reaction of 1-methylpiperidine with ethyl chloroformate in the presence of triethylamine. This reaction produces the desired compound in high yield, with the reaction taking place at room temperature. Another method for the synthesis of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is the reaction of 1-methylpiperidine with ethyl chloroformate in the presence of a strong base such as sodium hydride. This reaction is carried out at higher temperatures and yields the desired compound in lower yields.
Propriétés
IUPAC Name |
(1S)-1-(1-methylpiperidin-4-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(10)8-3-5-9(2)6-4-8;/h7-8,10H,3-6H2,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRTVPFVKMRDNI-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCN(CC1)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-tert-butyl 1-methyl 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate](/img/structure/B6608104.png)
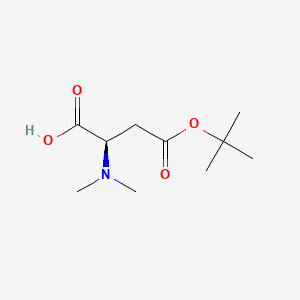
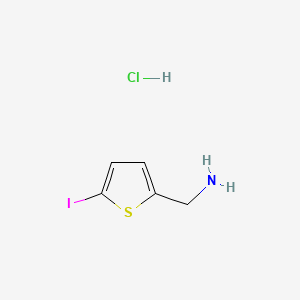
![4-phenyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6608130.png)

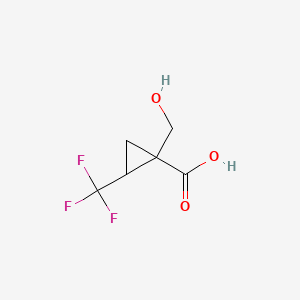
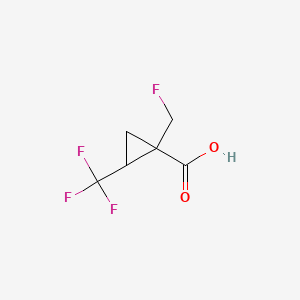


![(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6608180.png)
![lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6608184.png)
